molecular formula C38H40CuN4O7 B15244230 copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate

copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate

Cat. No.: B15244230
M. Wt: 728.3 g/mol
InChI Key: DSCXSTQINAUPPM-UHFFFAOYSA-M
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Description

Copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions.

    Metalation: The porphyrin core is then metalated with copper ions to form the copper-porphyrin complex.

    Functionalization: The copper-porphyrin complex is further functionalized with acetyl and methoxy groups through esterification and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state derivatives.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.

Scientific Research Applications

Copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying porphyrin chemistry.

    Biology: Investigated for its potential role in mimicking natural enzymes and as a photosensitizer in photodynamic therapy.

    Medicine: Explored for its potential use in cancer treatment and as an antimicrobial agent.

    Industry: Utilized in the development of sensors and as a component in advanced materials.

Mechanism of Action

The mechanism of action of copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate involves its ability to interact with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions and organic molecules, influencing their reactivity and stability.

    Pathways: It can participate in redox reactions, electron transfer processes, and catalytic cycles, thereby affecting biochemical and chemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) acetylacetonate: Another copper complex with different ligands.

    Methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate: A similar porphyrin compound without the copper ion.

Uniqueness

Copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate is unique due to its specific combination of functional groups and metal center, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C38H40CuN4O7

Molecular Weight

728.3 g/mol

IUPAC Name

copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate

InChI

InChI=1S/C38H41N4O7.Cu/c1-19-25(10-13-36(45)48-7)32-18-33-26(11-14-37(46)49-8)20(2)28(40-33)16-31-24(9-12-35(44)47-6)21(3)29(41-31)17-34-38(23(5)43)22(4)30(42-34)15-27(19)39-32;/h15-18H,9-14H2,1-8H3,(H-,39,40,41,42,43);/q-1;+2/p-1

InChI Key

DSCXSTQINAUPPM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CCC(=O)OC)C)C(=O)C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC.[Cu+2]

Origin of Product

United States

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